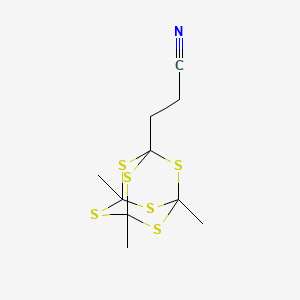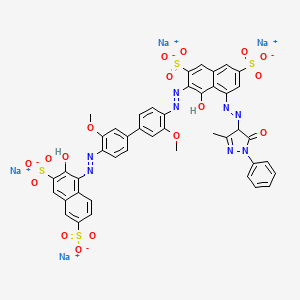
2,2-Dibromo-6-methoxy-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dibromo-6-methoxy-1-indanone is a heterocyclic organic compound with the molecular formula C10H8Br2O2 and a molecular weight of 319.98 g/mol . This compound is known for its unique structure, which includes two bromine atoms and a methoxy group attached to an indanone core. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-6-methoxy-1-indanone typically involves the bromination of 6-methoxy-1-indanone. One common method includes the use of bromine in the presence of a Lewis acid, such as aluminum chloride, to facilitate the bromination reaction . The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dibromo-6-methoxy-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 6-methoxy-1-indanone by using reducing agents like zinc in acetic acid.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Bromination: Bromine (Br2) and a Lewis acid catalyst (e.g., AlCl3).
Reduction: Zinc (Zn) in acetic acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted indanones depending on the nucleophile used.
Reduction: 6-Methoxy-1-indanone.
Oxidation: Corresponding aldehydes or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,2-Dibromo-6-methoxy-1-indanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2-Dibromo-6-methoxy-1-indanone is not fully understood. its biological activity is thought to involve interactions with cellular proteins and enzymes. The bromine atoms and methoxy group may play a role in binding to specific molecular targets, thereby modulating their activity . Further research is needed to elucidate the exact pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1-indanone: A precursor in the synthesis of 2,2-Dibromo-6-methoxy-1-indanone.
5-Methoxy-1-indanone: Another methoxy-substituted indanone with different biological activities.
5,6-Dimethoxy-1-indanone: Contains two methoxy groups and exhibits unique chemical properties.
Uniqueness
The combination of bromine atoms and a methoxy group on the indanone core makes it a valuable compound for various chemical transformations and biological studies .
Eigenschaften
CAS-Nummer |
62015-81-0 |
|---|---|
Molekularformel |
C10H8Br2O2 |
Molekulargewicht |
319.98 g/mol |
IUPAC-Name |
2,2-dibromo-6-methoxy-3H-inden-1-one |
InChI |
InChI=1S/C10H8Br2O2/c1-14-7-3-2-6-5-10(11,12)9(13)8(6)4-7/h2-4H,5H2,1H3 |
InChI-Schlüssel |
QILPNBPBCDOCJU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(CC(C2=O)(Br)Br)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
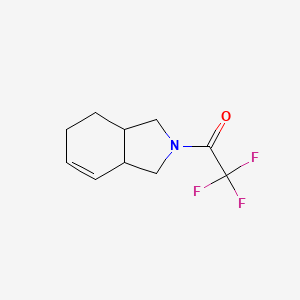

![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
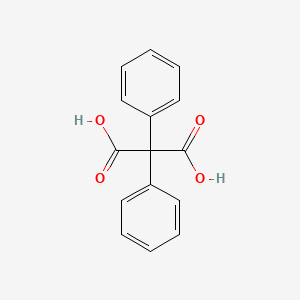
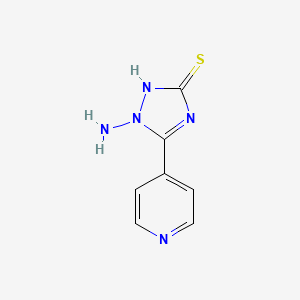
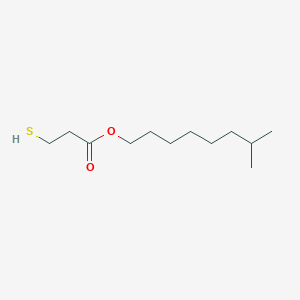
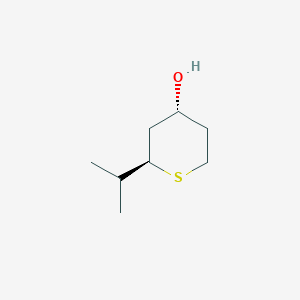
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)

